molecular formula C20H20F3N3O5 B2720127 N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide CAS No. 1396885-50-9

N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide

Cat. No.: B2720127
CAS No.: 1396885-50-9
M. Wt: 439.391
InChI Key: ZLFSWBMLZJTWHI-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted at the 1-position with a furan-3-carbonyl group and at the 4-position with a methyl group linked to an ethanediamide moiety. The ethanediamide bridge connects to a 4-(trifluoromethoxy)phenyl aromatic group. The trifluoromethoxy substituent is known to enhance metabolic stability and electron-withdrawing properties, which are critical for enzyme inhibition applications .

Properties

IUPAC Name

N-[[1-(furan-3-carbonyl)piperidin-4-yl]methyl]-N'-[4-(trifluoromethoxy)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20F3N3O5/c21-20(22,23)31-16-3-1-15(2-4-16)25-18(28)17(27)24-11-13-5-8-26(9-6-13)19(29)14-7-10-30-12-14/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFSWBMLZJTWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CC=C(C=C2)OC(F)(F)F)C(=O)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20F3N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the furan-3-carbonyl intermediate: This involves the reaction of furan with a suitable carbonylating agent under controlled conditions.

    Synthesis of the piperidin-4-yl intermediate: This step involves the reaction of piperidine with a suitable alkylating agent.

    Coupling of intermediates: The furan-3-carbonyl and piperidin-4-yl intermediates are coupled using a suitable coupling reagent to form the desired compound.

    Introduction of the trifluoromethoxyphenyl group: This step involves the reaction of the coupled intermediate with a trifluoromethoxy-substituted phenyl reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening, and process optimization to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperidine-Based Analogs with Aromatic Substitutions

N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f)
  • Structure : Piperidine substituted with an ethoxy-linked phenylpropanamide and a 3-phenyl group.
  • Properties : Melting point 116.8–117.8°C, yield 61.9%, HPLC purity 98.2% .
  • Comparison : The ethoxy linker and phenylpropanamide differ from the ethanediamide bridge in the target compound, likely reducing hydrogen-bonding capacity. The absence of a trifluoromethoxy group may decrease metabolic stability .
N-(2-Chlorobenzyl)-N′-({1-[(4-fluorophenyl)carbamoyl]-4-piperidinyl}methyl)ethanediamide
  • Structure : Piperidine with a 4-fluorophenyl carbamoyl group and a 2-chlorobenzyl-ethanediamide.
  • Comparison : The 4-fluorophenyl group introduces electronegativity but lacks the steric bulk of the trifluoromethoxy group. The 2-chlorobenzyl substituent may enhance lipophilicity compared to the furan-carbonyl group .
N-[2-(1-Methyl-2,3-dihydro-1H-indol-5-yl)-2-(1-piperidinyl)ethyl]-N′-[4-(trifluoromethyl)phenyl]ethanediamide
  • Structure : Piperidine linked to a trifluoromethylphenyl group via ethanediamide and a dihydroindole substituent.
  • The dihydroindole moiety adds rigidity, which may reduce conformational flexibility compared to the furan-carbonyl substituent .

Piperidine Derivatives with Heterocyclic Substituents

(2E,4E)-N-(2-(2-(Dimethylamino)ethoxy)phenyl)hexa-2,4-dienamide (16d)
  • Structure: Piperidine replaced with a dimethylaminoethoxy group and a conjugated dienamide.
  • Properties : Liquid form, yield 78.6%, HPLC purity 98.6% .
  • Comparison: The lack of a rigid aromatic group (e.g., trifluoromethoxyphenyl) and the presence of a flexible dienamide linker may reduce target specificity. The dimethylamino group could enhance solubility but introduce basicity .
1-Aryl-3-(1-acylpiperidin-4-yl)urea Inhibitors
  • Structure : Piperidine substituted with urea-linked aryl groups and acyl chains.
  • Comparison: The urea linker (vs. The 4-trifluoromethoxyphenyl group in the target compound mirrors the metabolic stability strategy used in these sEH inhibitors, as described in Table 4 of .

Analogs with Trifluoromethyl/Methoxy Aromatic Groups

N-[(1R,3S)-3-Isopropyl-3-({4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}carbonyl)cyclopentyl]-tetrahydro-2H-pyran-4-amin
  • Structure : Piperazine ring with a trifluoromethylphenyl group and a cyclopentyl-pyran scaffold.
  • Comparison : The trifluoromethylphenyl group enhances hydrophobicity but lacks the oxygen atom present in trifluoromethoxy, reducing polarity. The piperazine core (vs. piperidine) may alter basicity and solubility .

Opioid-Related Piperidinyl Compounds

N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]propanamide
  • Structure : Piperidine with a 2-phenylethyl group and fluorophenyl-propanamide.
  • Comparison: The phenylethyl group is common in opioids (e.g., fentanyl derivatives). The target compound’s furan-carbonyl group likely reduces opioid receptor affinity but improves selectivity for non-CNS targets .

Data Table: Key Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Piperidine Substituent Aromatic Group Linker Type Melting Point (°C) Yield (%)
N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide C₂₂H₂₂F₃N₃O₅ 489.43 Furan-3-carbonyl, methyl 4-(Trifluoromethoxy)phenyl Ethanediamide N/A N/A
N-(4-(2-(Piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) C₂₂H₂₆N₂O₂ 366.46 Ethoxy, phenylpropanamide Phenyl Propanamide 116.8–117.8 61.9
N-(2-Chlorobenzyl)-N′-({1-[(4-fluorophenyl)carbamoyl]-4-piperidinyl}methyl)ethanediamide C₂₃H₂₄ClF₂N₃O₃ 488.91 4-Fluorophenyl carbamoyl 2-Chlorobenzyl Ethanediamide N/A N/A
(2E,4E)-N-(2-(2-(Dimethylamino)ethoxy)phenyl)hexa-2,4-dienamide (16d) C₁₈H₂₄N₂O₂ 300.40 Dimethylaminoethoxy Phenyl Dienamide N/A (liquid) 78.6

Key Research Findings

  • Metabolic Stability : The 4-(trifluoromethoxy)phenyl group in the target compound is a strategic replacement for bulky adamantyl groups, improving metabolic stability while maintaining potency, as seen in sEH inhibitors .
  • Solubility: Piperidine derivatives with ethoxy or dimethylamino linkers (e.g., 12f, 16d) exhibit higher solubility due to polar substituents, whereas the trifluoromethoxy group balances lipophilicity and stability .

Biological Activity

N-{[1-(furan-3-carbonyl)piperidin-4-yl]methyl}-N'-[4-(trifluoromethoxy)phenyl]ethanediamide, a complex organic compound, has garnered attention for its potential biological activities. This article details its synthesis, mechanisms of action, and biological effects based on current research findings.

Structural Overview

The compound features several significant structural components:

  • Piperidine Ring : Provides basic amine properties.
  • Furan Moiety : Contributes to the compound's reactivity and potential biological interactions.
  • Trifluoromethoxy Group : Enhances lipophilicity and may influence receptor binding.

Synthesis

The synthesis of this compound involves multiple steps:

  • Formation of Furan-3-carbonyl Chloride : React furan-3-carboxylic acid with thionyl chloride.
  • Synthesis of Piperidin-4-ylmethylamine : Achieved through reductive amination.
  • Coupling Reaction : Combine the furan intermediate with piperidin-4-ylmethylamine.
  • Final Amide Formation : React with 2-(trifluoromethyl)benzoyl chloride in the presence of a base like triethylamine.

Preliminary studies suggest that this compound may interact with specific molecular targets, modulating receptor activity or enzyme function. The following pathways are hypothesized to be involved:

  • Inflammatory Pathways : Potential modulation of cytokine production.
  • Neuroprotective Effects : Possible inhibition of neurodegenerative processes.

These interactions could position the compound as a candidate for therapeutic applications in inflammatory and neurodegenerative diseases.

Biological Activity

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines.
  • Antioxidant Properties : Scavenging free radicals, which may protect against oxidative stress.

A comparative analysis is provided in the table below:

Compound NameBiological ActivityMechanism
This compoundPotential anti-inflammatory and neuroprotectiveModulation of receptor activity
Similar Compound AAnti-cancerInduction of apoptosis
Similar Compound BAntimicrobialDisruption of cell membrane integrity

Case Studies

  • In Vitro Studies : Initial experiments have demonstrated that the compound inhibits the proliferation of certain cell lines associated with inflammation.
  • Animal Models : In vivo studies are ongoing to assess the efficacy and safety profile in models of neurodegeneration.

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